![molecular formula C15H12N2O3 B1442254 2-Benzyloxy-6-nitromethylcyanobenzene CAS No. 79966-73-7](/img/structure/B1442254.png)
2-Benzyloxy-6-nitromethylcyanobenzene
Overview
Description
Synthesis Analysis
The compound is considered as a key building block in the synthesis of various pharmaceuticals and organic compounds . A study shows that 2-Benzyloxy-1-methylpyridinium triflate is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .Molecular Structure Analysis
The molecular formula of 2-Benzyloxy-6-nitromethylcyanobenzene is C15H12N2O3 . Its molecular weight is 268.27 g/mol .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzyloxy halides show enhanced reactivity, due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
The compound is a white crystalline powder. It is soluble in most organic solvents.Scientific Research Applications
Synthesis of Benzyl Ethers and Esters
2-Benzyloxy-6-nitromethylcyanobenzene: is used as a reagent in the synthesis of benzyl ethers and esters. It serves as a mild and convenient reagent for benzyl transfer protocols, particularly in the synthesis of benzyl ethers from alcohols . This compound is beneficial for protecting complex alcohol substrates under neutral conditions, which is crucial for intricate systems in organic and medicinal chemistry.
Electrophilic Substitution Reactions
The compound plays a role in electrophilic substitution reactions, where it can act as an electrophile. The benzyloxy group can be transferred to various nucleophiles, enabling the formation of diverse organic compounds. This is particularly useful in the development of pharmaceuticals and agrochemicals .
Protecting Groups in Chemical Synthesis
In chemical synthesis, protecting groups are essential for the temporary modification of functional groups to increase the chemical stability of a molecule2-Benzyloxy-6-nitromethylcyanobenzene can be used to introduce benzyl protecting groups under neutral conditions, which is advantageous for sensitive molecules .
[1,2]-Wittig Rearrangement
This compound is involved in the [1,2]-Wittig rearrangement of aryl oxazolines, which is a method for the structural rearrangement of molecules. It has been studied for its potential to induce diastereoselective rearrangements, which is significant for the synthesis of enantiomerically pure compounds .
Organic Synthesis Methodology Development
Researchers utilize 2-Benzyloxy-6-nitromethylcyanobenzene to develop new methodologies in organic synthesis. Its unique reactivity profile allows for the exploration of novel synthetic routes, which can lead to more efficient and sustainable chemical processes .
Safety and Hazards
Future Directions
Mechanism of Action
- Pharmacokinetics (ADME Properties) AbsorptionThe compound’s solubility depends on the solvent used, with ethyl acetate, dichloromethane, and acetone being suitable solvents. DistributionIt may distribute throughout tissues, but detailed data are lacking. MetabolismEnzymes in the liver or other organs likely metabolize it. ExcretionElimination pathways (e.g., renal or biliary) require investigation.
properties
IUPAC Name |
2-(nitromethyl)-6-phenylmethoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c16-9-14-13(10-17(18)19)7-4-8-15(14)20-11-12-5-2-1-3-6-12/h1-8H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDAKDFRXOPWBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2C#N)C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698474 | |
Record name | 2-(Benzyloxy)-6-(nitromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-6-nitromethylcyanobenzene | |
CAS RN |
79966-73-7 | |
Record name | 2-(Benzyloxy)-6-(nitromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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